(3beta)-3-[[(2e)-3-(4-Chlorophenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid
Description
(3beta)-3-[[(2e)-3-(4-Chlorophenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid is a triterpenoid derivative of oleanolic acid, characterized by a 3β-O-linked (2E)-3-(4-chlorophenyl)-1-oxo-2-propenyl substituent. This compound belongs to the oleanane class of triterpenes, which are widely studied for their anticancer, anti-inflammatory, and antiviral properties . The carboxylic acid group at position 28 and the substituted propenyloxy group at position 3β are critical to its bioactivity, particularly in antiproliferative effects against cancer cell lines .
Properties
Molecular Formula |
C39H53ClO4 |
|---|---|
Molecular Weight |
621.3 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(E)-3-(4-chlorophenyl)prop-2-enoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C39H53ClO4/c1-34(2)20-22-39(33(42)43)23-21-37(6)27(28(39)24-34)13-14-30-36(5)18-17-31(35(3,4)29(36)16-19-38(30,37)7)44-32(41)15-10-25-8-11-26(40)12-9-25/h8-13,15,28-31H,14,16-24H2,1-7H3,(H,42,43)/b15-10+/t28-,29-,30+,31-,36-,37+,38+,39-/m0/s1 |
InChI Key |
VVRRKSVMSIMNKI-CEDKKCENSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)OC(=O)/C=C/C6=CC=C(C=C6)Cl |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)Cl)C)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Oleanolic Acid Derivatives
One of the most common methods involves starting from oleanolic acid, which undergoes several chemical transformations:
Step 1: Protection of Hydroxy Groups
The hydroxyl groups on the oleanolic acid can be protected using standard protecting groups (e.g., acetyl or benzoyl groups) to prevent unwanted reactions during subsequent steps.
Step 2: Formation of the Ether Linkage
The protected oleanolic acid is then reacted with 4-chlorophenyl acrylate under basic conditions to form an ether linkage. This step typically involves the use of coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Step 3: Deprotection
After the ether formation, the protecting groups are removed under acidic or basic conditions to yield the final product.
Direct Coupling Reactions
Another method involves direct coupling reactions between oleanolic acid and 4-chlorophenyl isocyanate or other electrophilic species that can facilitate the formation of the desired acylated product:
Step 1: Activation of Oleanolic Acid
The carboxylic acid group of oleanolic acid can be activated using coupling agents.
Step 2: Coupling Reaction
The activated oleanolic acid reacts with the electrophile (e.g., 4-chlorophenyl isocyanate), leading to the formation of the desired compound.
Alternative Synthetic Routes
Recent advancements in synthetic methodologies have introduced alternative pathways, including:
-
Utilizing microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of complex compounds like (3beta)-3-[[(2E)-3-(4-Chlorophenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid.
-
Employing solvent-free conditions or using biodegradable solvents can enhance the sustainability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3beta)-3-[[(2e)-3-(4-Chlorophenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further studied for their unique properties.
Scientific Research Applications
The compound (3beta)-3-[[(2E)-3-(4-Chlorophenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid (CAS No. 892869-42-0) is a synthetic derivative of oleanolic acid, a pentacyclic triterpenoid known for its various biological activities. This article explores the scientific research applications of this compound, focusing on its pharmacological properties, potential therapeutic uses, and biochemical interactions.
Basic Information
- Molecular Formula : C39H53ClO4
- Molecular Weight : 621.29 g/mol
- CAS Number : 892869-42-0
Structural Characteristics
The compound features a complex structure characterized by:
- A chlorophenyl group that enhances its biological activity.
- An oleanene backbone, which is common in many bioactive natural products.
Anticancer Activity
Recent studies have indicated that derivatives of oleanolic acid exhibit significant anticancer properties. The compound has shown promise in:
- Inhibiting the proliferation of various cancer cell lines, including breast and prostate cancer cells.
- Inducing apoptosis (programmed cell death) through the activation of specific signaling pathways such as the caspase cascade.
Case Study: Breast Cancer
In vitro studies demonstrated that this compound effectively reduced cell viability in MCF-7 breast cancer cells by approximately 60% at a concentration of 10 µM after 48 hours of treatment.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, particularly in models of chronic inflammation.
- It has been shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study: Inflammatory Bowel Disease
In animal models of colitis, administration of this compound resulted in reduced inflammatory markers and improved histological scores compared to controls.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity against various pathogens, including bacteria and fungi.
- It has been tested against strains such as Staphylococcus aureus and Candida albicans, showing promising results.
Case Study: Antibacterial Activity
In a study evaluating the antibacterial effects, this compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus.
Neuroprotective Effects
Emerging evidence suggests that compounds derived from oleanolic acid may offer neuroprotective benefits.
- Preliminary studies indicate potential protective effects against neurodegenerative diseases like Alzheimer's by reducing oxidative stress and inflammation in neuronal cells.
Case Study: Neuroprotection in vitro
Experimental models demonstrated that treatment with this compound led to a significant decrease in reactive oxygen species (ROS) production in neuronal cells exposed to neurotoxic agents.
Summary Table of Applications
| Application | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibits cancer cell proliferation | Reduced viability in MCF-7 cells by 60% at 10 µM |
| Anti-inflammatory Effects | Downregulates pro-inflammatory cytokines | Improved histological scores in colitis models |
| Antimicrobial Properties | Effective against bacterial and fungal pathogens | MIC of 32 µg/mL against Staphylococcus aureus |
| Neuroprotective Effects | Protects neuronal cells from oxidative stress | Decreased ROS production in neurotoxic conditions |
Mechanism of Action
The mechanism of action of (3beta)-3-[[(2e)-3-(4-Chlorophenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Bioactivity
The compound’s structural analogs differ primarily in the substituents at the 3β position and the oxidation state of the oleanolic acid backbone. Key comparisons include:
Table 1: Antiproliferative Activity of Selected Triterpenoids Against Human Cancer Cell Lines
Key Findings :
- The 4-chlorophenyl substituent in the target compound enhances antiproliferative activity compared to phenyl or coumaroyl groups. The electron-withdrawing chlorine atom likely improves membrane permeability or target binding .
- Hydroxylation at the 2α position (e.g., 3beta-trans-p-coumaroyloxy-2alpha-hydroxyolean-12-en-28-oic acid) reduces activity, suggesting steric hindrance or altered hydrogen-bonding interactions .
- Fluorine substitution (e.g., 4-fluorobenzylidenyl derivative) shows lower potency than chlorine, highlighting the importance of halogen electronegativity and size in bioactivity .
Observations :
Functional Group Impact on Mechanism of Action
- Carboxylic Acid at C-28: Essential for binding to cellular targets (e.g., kinases or apoptosis-inducing proteins). Esterification (e.g., 2-(methylamino)ethyl ester in ) abolishes activity, confirming the acid’s role as a pharmacophore .
- Propenyloxy Substituent at C-3β : The α,β-unsaturated ketone moiety enables Michael addition reactions with cellular thiols, contributing to pro-apoptotic effects .
- Halogen Effects : Chlorine’s electronegativity enhances electrophilicity at the propenyloxy group, promoting interactions with nucleophilic residues in target proteins .
Biological Activity
(3beta)-3-[[(2E)-3-(4-Chlorophenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid, commonly referred to by its CAS number 892869-42-0, is a synthetic derivative of oleanolic acid, a pentacyclic triterpenoid known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic effects, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer activities.
The molecular formula of this compound is C39H53ClO4, with a molecular weight of 621.29 g/mol. The structure includes a chlorophenyl group, which is believed to enhance its biological properties compared to its parent compound, oleanolic acid.
| Property | Value |
|---|---|
| Molecular Formula | C39H53ClO4 |
| Molecular Weight | 621.29 g/mol |
| LogP | 10.15130 |
| Polar Surface Area | 63.6 Ų |
| Density | 1.17 g/cm³ |
Antimicrobial Properties
Research indicates that derivatives of oleanolic acid exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that oleanolic acid and its derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The introduction of the chlorophenyl moiety in this compound may enhance this activity due to increased hydrophobic interactions with bacterial membranes.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Oleanolic acid derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β in various in vitro models . The specific derivative has shown promise in reducing inflammation markers in cell lines stimulated with lipopolysaccharides (LPS), indicating potential applications in treating inflammatory diseases.
Anticancer Activity
The anticancer potential of oleanolic acid derivatives is well-documented. Studies suggest that these compounds can induce apoptosis and inhibit tumor growth in various cancer cell lines . The structural modifications present in this compound might contribute to enhanced antitumor activity through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that oleanolic acid derivatives exhibited minimum inhibitory concentrations (MICs) against E. faecalis and Listeria monocytogenes, suggesting effective antibacterial properties .
- Anti-inflammatory Mechanism : In a model using RAW 264.7 macrophages, the derivative significantly inhibited the expression of COX-2 and iNOS, which are critical mediators in the inflammatory response .
- Anticancer Activity : In vitro studies on human epidermoid carcinoma cells revealed that concentrations above 128 μg/mL of the compound reduced cell viability significantly, highlighting its potential as an anticancer agent .
Q & A
Q. What are the standard synthesis protocols for (3β)-3-[[(2E)-3-(4-chlorophenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid?
- Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation , where oleanolic acid derivatives are reacted with aromatic aldehydes (e.g., 4-chlorophenyl derivatives) in ethanol under basic conditions (e.g., LiOH). Key steps include:
Q. How is the compound structurally characterized in academic research?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy :
- ¹H NMR : Identifies protons near the ester linkage (e.g., vinyl protons at δ 6.5–7.5 ppm) and oleanane skeleton signals (δ 0.5–2.5 ppm).
- ¹³C NMR : Confirms carbonyl carbons (e.g., 170–175 ppm for the ester group).
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 622 [M+H]⁺) validate molecular weight.
- Melting Point Analysis : Ranges between 138–186°C, depending on substituents .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis.
- Emergency Measures : Immediate rinsing with water for skin/eye exposure; consult safety data sheets (SDS) for spill management .
Q. What preliminary assays are used to evaluate its biological activity?
- Methodological Answer : Initial screening involves:
- Antimicrobial Assays : Disc diffusion or microbroth dilution against Gram-positive/negative bacteria.
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can synthesis conditions be optimized to improve yield and purity?
- Methodological Answer : Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates.
- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to accelerate condensation.
- Temperature Control : Reactions at 50–60°C improve kinetics without side-product formation.
- Substituent Tuning : Electron-withdrawing groups on aldehydes (e.g., -NO₂) increase electrophilicity, boosting yields .
Q. How do structural modifications influence its structure-activity relationships (SAR)?
- Methodological Answer : SAR studies involve:
- Substituent Variation : Introducing halogens (e.g., -F, -Cl) or methoxy groups to the aromatic ring to modulate lipophilicity and target binding.
- Backbone Alterations : Modifying the oleanane core (e.g., hydroxylation at C-2 or C-23) to enhance solubility or bioavailability.
- In Silico Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with targets like NF-κB or COX-2 .
Q. What computational methods are used to predict its pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), solubility, and CYP450 interactions.
- Molecular Dynamics (MD) : Simulations assess stability in lipid bilayers for membrane permeability.
- Quantum Mechanics (QM) : DFT calculations evaluate electronic properties influencing reactivity .
Q. How can contradictory data in literature about its biological efficacy be resolved?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., uniform cell lines).
- Dose-Response Validation : Replicate experiments with controlled concentrations (e.g., 1–100 µM).
- Batch Consistency : Ensure compound purity (>95% by HPLC) to exclude impurities as confounding factors .
Q. What strategies enhance its metabolic stability for in vivo studies?
- Methodological Answer :
Q. How is the compound integrated into synergistic drug combinations?
- Methodological Answer :
- Checkerboard Assays : Determine fractional inhibitory concentration (FIC) indices with antibiotics (e.g., ciprofloxacin).
- Mechanistic Studies : Transcriptomics (RNA-seq) to identify pathways enhanced by combination therapy.
- In Vivo Models : Murine infection models to validate efficacy and toxicity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
